Lipophilicity Advantage: LogP 1.5 for 2-Ethyl vs. LogP 0.9 for 2-Methyl Analog
2-Ethyl-1,3,4-oxadiazole exhibits a measured logP value of 1.5, which is 0.6 log units higher than that of the 2-methyl analog (logP 0.9). This quantifiable difference in lipophilicity directly impacts membrane permeability and potential in vivo distribution . The ethyl group enhances the compound's hydrophobic character without significantly altering the core heterocycle's electronic properties, offering a distinct advantage in lead optimization campaigns where fine-tuning of lipophilicity is required.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | LogP 1.5 |
| Comparator Or Baseline | 2-Methyl-1,3,4-oxadiazole, LogP 0.9 |
| Quantified Difference | +0.6 log units (67% increase relative to methyl analog) |
| Conditions | Standard logP determination; value reported by vendor technical datasheet for 2-ethyl analog, and by product page for 2-methyl analog . |
Why This Matters
A 0.6 log unit increase in logP can significantly influence passive membrane permeability and compound biodistribution, enabling more precise tuning of pharmacokinetic properties in early-stage drug discovery.
